molecular formula C6H10ClN3O2 B6166893 5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride CAS No. 1033708-73-4

5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride

Cat. No.: B6166893
CAS No.: 1033708-73-4
M. Wt: 191.6
InChI Key:
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Description

5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride is a unique organic compound known for its potential applications in various scientific fields. This compound features a pyrrolidine ring and an oxadiazole ring, making it structurally interesting and chemically versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride typically involves multi-step organic reactions. A common method includes:

  • Formation of the Pyrrolidine Ring: : The initial step might involve the cyclization of a suitable precursor to form the pyrrolidine ring. This can be done under basic conditions, using reagents such as sodium or potassium carbonate.

  • Oxadiazole Formation: : The next step involves the formation of the oxadiazole ring through the reaction of the pyrrolidine intermediate with a carbonyldiimidazole reagent under anhydrous conditions.

  • Hydrochloride Addition: : The final step is the addition of hydrochloric acid to yield the hydrochloride salt form of the compound.

Industrial Production Methods

For large-scale production, this compound could be synthesized using a continuous flow reactor to ensure consistent product quality and yield. This method would also involve rigorous purification steps, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions might involve hydrogenation, where catalysts such as palladium on carbon (Pd/C) are used.

  • Substitution: : This compound can participate in nucleophilic substitution reactions. For example, reacting with halogens or alkylating agents.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Hydrogen gas with a Pd/C catalyst.

  • Substitution: : Alkyl halides or aryl halides under reflux conditions.

Major Products

The products of these reactions can vary. Oxidation may yield oxidized derivatives, reduction can produce fully hydrogenated products, and substitution could result in various functionalized derivatives.

Scientific Research Applications

Chemistry

5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride serves as a building block in organic synthesis. It is utilized in the development of novel compounds with potential pharmacological activities.

Biology

In biological research, this compound is often used as a reference standard in the study of pyrrolidine and oxadiazole derivatives. Its interactions with biological macromolecules can provide insights into protein-ligand interactions.

Medicine

Medically, it holds promise as a scaffold for the development of new therapeutic agents, particularly in targeting neurological pathways.

Industry

Industrially, this compound can be employed in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action for 5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride involves its interaction with specific molecular targets. These might include enzymes or receptors where the compound acts as a modulator. Its unique structure allows it to fit into active sites of enzymes, inhibiting or activating specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidinone Derivatives: : Compounds like N-acylpyrrolidinones.

  • Oxadiazole Derivatives: : Compounds such as 1,2,4-oxadiazole derivatives.

  • Hydrochloride Salts: : Similar compounds include various hydrochloride salts of heterocyclic compounds.

Uniqueness

This compound's ability to participate in diverse chemical reactions and its application across multiple scientific disciplines makes it a highly valuable and versatile substance in both research and industry.

Properties

CAS No.

1033708-73-4

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.6

Purity

95

Origin of Product

United States

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